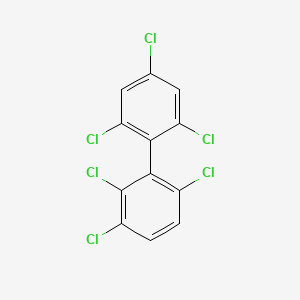

2,2',3,4',6,6'-Hexachlorobiphenyl

Description

Propriétés

IUPAC Name |

1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNJBZNXQNKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074197 | |

| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-08-1 | |

| Record name | PCB 150 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN2B094EU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary target of 2,2’,3,4’,6,6’-Hexachlorobiphenyl (PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group of synthetic organic compounds.

Mode of Action

The interaction of PCB 136 with CYP2B6 involves electrophilic additions at the C α and C β positions, generating different active intermediates. The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction. This work also investigated the mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment.

Biochemical Pathways

The metabolic activation of PCB 136 catalyzed by CYP2B6 is a key biochemical pathway. Structural analysis via the electrostatic and noncovalent interactions indicates that several residues play crucial roles in substrate recognition and metabolism. The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants.

Result of Action

The molecular and cellular effects of PCB 136’s action are complex and can vary depending on the specific context. Some studies suggest that PCBs and their hydroxylated metabolites have been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB developmental neurotoxicity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PCB 136. For example, the halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants. Moreover, the enantioselective enrichment of PCB atropisomers in animal and human tissues may have significant consequences for endocrine-disrupting effects of chiral ortho-substituted PCB congeners.

Analyse Biochimique

Biochemical Properties

2,2’,3,4’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation. The interactions with these enzymes and proteins are crucial for its metabolic processing and the resulting biochemical effects.

Cellular Effects

2,2’,3,4’,6,6’-Hexachlorobiphenyl has profound effects on various types of cells and cellular processes. It disrupts cellular calcium homeostasis and translocates protein kinase C, leading to increased ryanodine binding to calcium channels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to significant alterations in cell behavior and health.

Molecular Mechanism

The molecular mechanism of 2,2’,3,4’,6,6’-Hexachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, mediating its biochemical and toxic effects. Additionally, it disrupts cellular calcium homeostasis and protein kinase C translocation, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which contributes to its long-term effects on cellular function. Studies have shown that it can cause the accumulation of porphyrin in the liver of rats, potentially leading to hepatic porphyria. These long-term effects highlight the compound’s persistence and potential for chronic toxicity.

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At lower doses, it may cause subtle biochemical changes, while higher doses can lead to significant toxic effects. For example, it has been found to cause the accumulation of porphyrin in the liver of rats, which could lead to hepatic porphyria. The compound’s toxic effects at high doses underscore the importance of understanding its dosage-dependent behavior.

Metabolic Pathways

2,2’,3,4’,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the bio-transformation of polychlorinated biphenyls, including 2,2’,3,4’,6,6’-Hexachlorobiphenyl. The compound’s metabolism involves oxidation and other reactions that lead to the formation of hydroxylated metabolites. These metabolic processes are essential for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2,2’,3,4’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. Its lipophilic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in the food chain. The compound’s distribution within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 2,2’,3,4’,6,6’-Hexachlorobiphenyl affects its activity and function. It has been reported to localize in cellular membranes, where it disrupts calcium homeostasis and protein kinase C translocation. These disruptions can lead to significant changes in cellular signaling and function. The compound’s localization is influenced by its chemical structure and interactions with cellular components.

Activité Biologique

2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 136) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals widely used in industrial applications. Due to their environmental persistence and potential health risks, PCBs have been the subject of extensive research. This article focuses on the biological activity of PCB 136, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

PCB 136 has the chemical formula C12H4Cl6 and is characterized by six chlorine atoms attached to a biphenyl backbone. Its structure contributes to its biological activity and environmental persistence.

The biological effects of PCB 136 are primarily mediated through interactions with cellular receptors and pathways:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCB 136 can bind to the AhR, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This induction is associated with increased metabolic activation of various compounds and potential toxic effects .

- Disruption of Calcium Homeostasis : PCB 136 has been shown to affect calcium channels by increasing ryanodine binding, which may disrupt calcium signaling pathways critical for cellular functions .

- Reactive Oxygen Species (ROS) Generation : The compound can lead to increased ROS levels, resulting in oxidative stress and cellular injury. This oxidative stress is linked to tumor promotion and other adverse health outcomes .

Toxicological Effects

Research indicates that PCB 136 exhibits several toxicological effects:

- Neurodevelopmental Impacts : Studies have demonstrated that developmental exposure to PCB 136 can lead to adverse neurodevelopmental outcomes in laboratory animals. For instance, zebrafish embryos exposed to varying concentrations exhibited significant changes in gene expression related to circadian rhythms and metabolic processes .

- Carcinogenic Potential : PCB 136 has been classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). It has shown potential tumor-promoting activity through mechanisms that inhibit intercellular communication .

- Endocrine Disruption : The compound may interfere with hormonal signaling pathways, contributing to reproductive and developmental toxicity .

Case Studies

Several studies have investigated the biological activity of PCB 136:

-

Developmental Exposure in Zebrafish :

- Study Design : Zebrafish embryos were exposed to PCB 136 at concentrations ranging from 0.1 μM to 10 μM.

- Findings : Significant alterations in gene expression were observed, with specific pathways related to metabolic regulation being affected. Notably, spinal deformities were reported at higher concentrations .

- Toxicity Assessment in Mammals :

Data Table: Summary of Biological Activity

| Biological Activity | Mechanism | Effect |

|---|---|---|

| AhR Activation | Induction of CYP1A1 | Increased metabolic activation |

| Calcium Disruption | Enhanced ryanodine binding | Disrupted signaling pathways |

| ROS Generation | Oxidative stress | Cellular injury and tumor promotion |

| Neurodevelopmental Impact | Gene expression alteration | Behavioral changes in offspring |

Applications De Recherche Scientifique

2,2',3,4,6,6'-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds that have between 1 and 10 chlorine atoms . PCBs were widely used in industrial applications because of their chemical stability and insulating properties but were later banned in the 1970s due to their environmental persistence and potential health hazards.

Analytical Chemistry

- Use in Mass Spectrometry Research has been done using comprehensive two-dimensional gas chromatography flight mass spectrometry for chlorinated biphenyl congeners including 2,2',3,4,6,6'-hexachlorobiphenyl .

- Environmental Monitoring: PCB 183 is often used as a reference standard in environmental monitoring to assess PCB contamination levels in ecosystems. Its detection is crucial for evaluating the extent of PCB pollution in soil, water, and biota.

- Analytical Chemistry: Used in high-resolution gas chromatography and mass spectrometry (HRGC/HRMS) for quantifying PCB levels in environmental samples.

- Reference Material: Serves as a certified reference material for calibration in laboratory analyses.

Data Table: Common Analytical Methods for PCB 183 Detection

| Method | Detection Limit | Reference |

|---|---|---|

| HRGC/HRMS | <1 ng/mL | Goto et al., 2018 |

| Gas Chromatography | <0.5 ng/mL | Kobe University Study |

| Liquid Chromatography | <0.1 ng/mL | AccuStandard |

Comparaison Avec Des Composés Similaires

Key Observations :

- Adjacent Unsubstituted Carbons : PCB 136 and PCB 144 (2,2',3,4,5',6'-hexachlorobiphenyl) have adjacent unsubstituted carbons, enhancing metabolic susceptibility .

- Symmetry : PCB 153 and PCB 155 exhibit symmetrical substitution, contributing to slower metabolism and higher bioaccumulation .

Pharmacokinetics and Metabolism

Metabolic Rates in Mammalian Models

Mechanistic Insights :

- PCB 136 undergoes enantioselective oxidation in rat liver microsomes, with (-)-PCB 136 showing preferential binding to ryanodine receptors, altering Ca²⁺ signaling .

- PCB 153’s fully substituted structure impedes enzymatic attack, leading to prolonged half-lives in adipose tissue .

Toxicity Profiles

Notable Findings:

- PCB 136’s enantiomers exhibit differential neurotoxic effects, with (-)-PCB 137 (a metabolite) showing higher potency in disrupting calcium homeostasis .

- PCB 153 is a potent inducer of hepatic CYP1A1, linked to oxidative stress and DNA damage .

Environmental Behavior and Regulatory Status

Structural Influence on Persistence :

- PCBs with adjacent unsubstituted carbons (e.g., PCB 136) degrade faster in aerobic environments, while fully chlorinated congeners (e.g., PCB 153) dominate in anaerobic sediments .

Méthodes De Préparation

Ullmann Coupling of Chlorinated Aryl Halides

A prominent and well-documented method for synthesizing chlorinated biphenyls, including hexachlorobiphenyls, is the Ullmann coupling reaction. This involves the copper-catalyzed coupling of chlorinated aryl halides, typically aryl iodides or bromides, under elevated temperatures.

Example Synthesis for Related PCB Congeners : For 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136), racemic synthesis was achieved via Ullmann coupling of 2,3,6-trichloro-1-iodobenzene, indicating that a similar approach could be adapted for this compound by selecting appropriate chlorinated aryl iodide precursors.

Reaction Conditions : Typically, Ullmann coupling reactions are conducted under reflux in solvents such as dimethylformamide (DMF) or other polar aprotic solvents, with copper powder or copper salts as catalysts. The reaction temperature often ranges from 150 to 200 °C.

Advantages : This method allows for regioselective coupling, enabling the synthesis of specific PCB congeners with defined chlorine substitution patterns.

Chlorination of Biphenyl Precursors

Another synthetic route involves stepwise chlorination of biphenyl or partially chlorinated biphenyl intermediates.

Selective Chlorination : Controlled chlorination using reagents like sulfuryl chloride (SO2Cl2) or chlorine gas under UV light can introduce chlorine atoms at specific positions on the biphenyl rings.

Challenges : Achieving the exact substitution pattern of this compound requires careful control of reaction conditions to avoid over-chlorination or undesired isomers.

Use of Certified Reference Standards and Purification

Commercially available certified reference materials (CRMs) of this compound are prepared via highly controlled synthetic procedures, often involving Ullmann coupling, followed by rigorous purification steps such as chromatography to isolate the target congener.

Purification methods include high-performance liquid chromatography (HPLC) and gas chromatography (GC) to separate congeners and obtain high-purity compounds for analytical and research use.

Research Findings and Data on Preparation

Synthesis via Ullmann Coupling (Example from Related Congeners)

| Parameter | Details |

|---|---|

| Starting Material | 2,3,6-Trichloro-1-iodobenzene (for PCB 136) |

| Catalyst | Copper powder or copper(I) salts |

| Solvent | Dimethylformamide (DMF) or similar |

| Temperature | 150–200 °C |

| Reaction Time | Several hours (typically 6–12 h) |

| Product Isolation | Chromatographic purification |

| Yield | Moderate to good (varies by congener) |

This method has been validated for related hexachlorobiphenyls, suggesting applicability to this compound.

Analytical Characterization of Prepared Compounds

The purity and identity of synthesized this compound are confirmed by chromatographic techniques and spectroscopic methods.

Certified standards report melting points around -107.3 °C and boiling points near 99.2 °C (note these may vary depending on measurement conditions).

Gas chromatography coupled with mass spectrometry (GC-MS) is typically employed for congener identification and purity assessment.

Summary Table: Preparation Methods Overview

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Ullmann Coupling | Copper-catalyzed coupling of chlorinated aryl iodides | High regioselectivity; well-established | Requires high temperature; copper catalysts |

| Stepwise Chlorination | Controlled chlorination of biphenyl or intermediates | Potential for direct modification | Difficult to control substitution pattern precisely |

| Commercial Synthesis & Purification | Industrial scale synthesis with chromatographic purification | High purity; standardized reference materials | Expensive; requires advanced purification |

Q & A

Q. What are the standard analytical methods for identifying and quantifying 2,2',3,4',6,6'-Hexachlorobiphenyl in environmental samples?

To identify and quantify this congener, researchers typically use gas chromatography coupled with mass spectrometry (GC/MS) with isotope dilution for enhanced accuracy. Certified reference materials (CRMs), such as solutions of this compound in hexane or toluene-nonane matrices (e.g., 100 µg/mL in hexane), are essential for calibration . Ensure method validation using EPA protocols like Method 1668A , which specifies HRGC/HRMS (high-resolution gas chromatography/high-resolution mass spectrometry) for aqueous and solid matrices .

Q. How does the environmental persistence of this compound compare to other PCB congeners?

This congener exhibits moderate to high persistence due to its six chlorine atoms and substitution pattern, which reduce biodegradability. Key parameters include its octanol-water partition coefficient (log Kow ~6.5–7.0) and resistance to photolytic degradation. Comparative studies with structurally similar congeners (e.g., PCB-150, PCB-152) reveal differences in bioaccumulation potential based on chlorine positioning .

Q. What are the recommended sample preparation techniques for isolating this compound from biological matrices?

For serum or plasma, employ solid-phase extraction (SPE) with C18 or styrene-divinylbenzene cartridges, followed by cleanup using sulfuric acid or silica gel to remove lipids and interfering compounds. In tissue samples, accelerated solvent extraction (ASE) with hexane:acetone (1:1) is effective. Confirm recovery rates (≥80%) using deuterated internal standards like PCB-2',4',6'-d3 .

Advanced Research Questions

Q. How can experimental designs account for conflicting data on the endocrine-disrupting effects of this compound?

Conflicting results often arise from variations in exposure duration, model organisms, or dose ranges. To address this:

- Use prepubertal animal models (e.g., Sprague-Dawley rats) to assess acute vs. chronic effects on hormone levels .

- Include congener-specific controls (e.g., PCB-153 or PCB-126) to differentiate Ah receptor-mediated vs. non-dioxin-like pathways.

- Apply transcriptomic profiling to identify gene networks affected by this congener .

Q. What methodologies resolve contradictions in reported toxicity thresholds for this compound?

Discrepancies in toxicity thresholds (e.g., hepatic enzyme induction vs. reproductive toxicity) require:

Q. How can congener-specific analysis improve understanding of this compound’s role in PCB mixtures?

Congener-specific analysis using 13C-labeled internal standards (e.g., 2,2',3,4',6,6'-Hexachloro[13C12]biphenyl) reduces matrix interference and enhances quantification accuracy. Pair this with principal component analysis (PCA) to deconvolute contributions of individual congeners in complex mixtures like Aroclor 1254 or 1260 .

Q. What synthetic pathways are used to produce this compound for research purposes?

Synthesis typically involves Ullmann coupling of chlorinated benzene precursors. For example:

Q. What are the mechanistic insights into this compound’s disruption of antioxidant defenses?

Studies in male rats show this congener depletes glutathione (GSH) and inhibits superoxide dismutase (SOD) activity, likely via oxidative stress induction. Methodologically, measure lipid peroxidation (MDA levels) and antioxidant enzyme expression (e.g., GPx, CAT) in liver homogenates. Co-exposure experiments with antioxidants (e.g., N-acetylcysteine) can clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.